Alloc-val-cit-pab-OH

Description

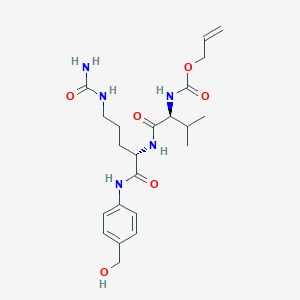

The exact mass of the compound Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is 463.24308379 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

prop-2-enyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAGKMZHEWMVCC-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Rational Design of Alloc Val Cit Pab Oh

The compound is comprised of several key components:

Alloc Group: The "Alloc" designation refers to the Allyloxycarbonyl (Alloc) group. This is a common protecting group used in organic synthesis, particularly for amino acids. Its primary function in the design of Alloc-Val-Cit-PAB-OH is to manage and control the chemical reactivity of the amino acid functionalities during the synthesis and conjugation processes, ensuring precise assembly of the linker axispharm.com.

Valine (Val) and Citrulline (Cit) Dipeptide: The core of the linker features a dipeptide sequence composed of valine and citrulline. This Val-Cit motif is not arbitrary; it is rationally designed to be recognized and cleaved by specific intracellular enzymes axispharm.comcaymanchem.comtcichemicals.comnih.govacs.orgacs.org. The stereochemistry of these amino acids (typically L-forms) is also critical for optimal enzymatic recognition and cleavage nih.gov.

The rational design of this compound leverages these components to create a stable linker that remains intact during circulation in the bloodstream but can be selectively cleaved within target cells. The choice of the Val-Cit sequence is strategic, capitalizing on the differential expression of certain proteases in disease states, such as cancer caymanchem.comtcichemicals.comnih.govacs.orgacs.org.

Table 1: Structural Components and Functional Roles of this compound

| Component | Chemical Nature | Primary Role in Design |

| Alloc | Allyloxycarbonyl | Protecting group for controlled synthesis and reactivity of amino groups. |

| Val | Amino acid (Valine) | Constituent of the enzyme-cleavable dipeptide sequence, recognized by specific proteases. |

| Cit | Amino acid (Citrulline) | Constituent of the enzyme-cleavable dipeptide sequence, recognized by specific proteases. |

| PAB-OH | p-Aminobenzylalcohol | Linker moiety that connects to the drug payload, contributing to stability and solubility. |

Strategies for Controlled Intracellular Drug Release

The principal strategy employed by Alloc-Val-Cit-PAB-OH for controlled intracellular drug release is based on enzymatic activation within the cellular environment. This approach ensures that the potent cytotoxic payloads remain inert until they reach their intended cellular targets.

Enzymatic Cleavage by Cathepsin B: The Val-Cit dipeptide sequence within this compound is specifically engineered to be a substrate for cathepsin B caymanchem.comtcichemicals.comnih.govacs.orgacs.org. Cathepsin B is a lysosomal cysteine protease that is significantly overexpressed in the intracellular environment of many cancer cells, as well as in the tumor microenvironment caymanchem.comacs.orgacs.org. This differential expression makes cathepsin B an ideal target for achieving tumor-specific drug activation.

Lysosomal Trafficking and Activation: When a drug conjugate incorporating this compound binds to its target on the surface of a cancer cell, it is internalized via receptor-mediated endocytosis acs.orgacs.org. The internalized conjugate is then trafficked to lysosomes, which are acidic organelles rich in cathepsin B acs.orgacs.org. Within the lysosome, cathepsin B efficiently cleaves the peptide bond between citrulline and the PAB moiety tcichemicals.comacs.org.

Payload Liberation: Following the enzymatic cleavage of the Val-Cit bond, the PAB-drug conjugate is released from the antibody or targeting molecule tcichemicals.comacs.org. Subsequently, the drug is liberated from the PAB moiety, typically through hydrolysis of the carbamate (B1207046) linkage, allowing the active cytotoxic agent to exert its effect within the cell tcichemicals.com. This sequential release mechanism ensures that the drug is activated only after successful internalization and trafficking to the appropriate intracellular compartment.

The stability of the linker in circulation is paramount, preventing premature drug release and associated systemic toxicity. The Val-Cit linker, when appropriately designed, demonstrates superior plasma stability, comparable to non-cleavable linkers, while still enabling efficient release upon encountering the specific enzymatic trigger tcichemicals.com. While other peptide sequences like Val-Ala have been explored for improved properties nih.gov, the Val-Cit motif remains a cornerstone in the design of enzyme-cleavable linkers for targeted drug delivery.

Table 2: Intracellular Drug Release Mechanism via Cathepsin B

| Triggering Event | Key Enzyme | Cleavage Site | Cellular Compartment | Resulting Action |

| Enzymatic Cleavage | Cathepsin B | Val-Cit peptide bond | Lysosomes / Endosomes | Liberation of PAB-drug conjugate; subsequent drug release to exert cytotoxic effect. |

Compound List:

this compound

Valine (Val)

Citrulline (Cit)

p-Aminobenzylalcohol (PAB)

Allyloxycarbonyl (Alloc)

Cathepsin B

Advanced Synthetic Methodologies for Alloc Val Cit Pab Oh and Its Analogs

Synthetic Approaches for the Valine-Citrulline Dipeptide Moiety

The formation of the Valine-Citrulline dipeptide is a critical step, demanding strategies that prevent unwanted side reactions and preserve the chirality of the amino acid residues.

Methods for Avoiding Epimerization at Chiral Centers

Epimerization, or racemization, at the chiral centers of amino acids during peptide bond formation is a significant concern in peptide synthesis. This process can lead to the formation of diastereomers, which are difficult to separate and can alter the biological activity of the final peptide. Several methods are employed to mitigate this:

Careful Selection of Coupling Reagents: Certain coupling reagents are known to minimize epimerization. For instance, uronium and phosphonium (B103445) salts, such as HATU and BOP, respectively, are often preferred over carbodiimides like DCC or EDC when used alone, as they can promote epimerization through oxazolone (B7731731) formation jpt.com.

Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress epimerization by acting as racemization suppressants jpt.com. These additives help to form activated esters that are less prone to forming the oxazolone intermediate.

Controlled Reaction Conditions: Factors such as temperature, solvent, and base can influence the rate of epimerization. Maintaining mild reaction conditions and using appropriate bases (e.g., non-nucleophilic tertiary amines like DIEA or NMM) can help preserve chiral integrity jpt.commdpi.com. For example, the synthesis of the Val-Cit linker has been reported to proceed with exclusive diastereoselectivity when employing specific optimized routes, avoiding the epimerization of the citrulline stereogenic center nih.gov.

Optimization of Peptide Coupling Reactions (e.g., HATU Coupling)

Optimizing peptide coupling reactions is paramount for achieving high yields and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent widely used for its ability to promote rapid peptide bond formation with minimal racemization jpt.comuni-kiel.de.

Reagent Equivalents and Reaction Time: The stoichiometry of HATU relative to the amino acids and the reaction time are crucial parameters. Typically, an excess of HATU and a base like collidine or DIPEA is used to ensure complete coupling unifi.it. Optimized conditions for HATU coupling in dipeptide synthesis have shown effectiveness in difficult sequences uni-kiel.denih.gov.

Solvent and Base Selection: The choice of solvent (e.g., DMF, DMSO) and base (e.g., DIPEA, NMM) can significantly impact coupling efficiency and the suppression of side reactions jpt.comunifi.it.

Minimizing Side Reactions: While HATU is known for its efficiency, careful optimization is still required to prevent side reactions, especially when dealing with sterically hindered amino acids or sequences prone to aggregation nih.govgyrosproteintechnologies.com.

Strategies for Incorporating the para-Aminobenzyl Alcohol (PAB) Unit

The para-aminobenzyl alcohol (PAB) unit serves as a self-immolative spacer in many applications, particularly in antibody-drug conjugates (ADCs). Its incorporation into the peptide chain typically involves forming an amide bond between the C-terminus of the peptide and the amino group of PAB, or linking it to the side chain of an amino acid.

Amide Bond Formation: The PAB unit can be coupled to the C-terminal amino acid of the dipeptide. This is often achieved using standard peptide coupling reagents, similar to those used for dipeptide formation nih.govresearchgate.netgoogle.com. The para-aminobenzyl alcohol moiety itself can be activated or coupled directly to the activated carboxyl group of the peptide.

Self-Immolative Properties: The PAB unit's utility stems from its ability to undergo a 1,6-elimination reaction after cleavage of the adjacent peptide linker, releasing the attached drug payload rsc.orgresearchgate.nettcichemicals.comiris-biotech.de. This self-immolative cascade is a key design element.

Synthesis of PAB-Containing Peptides: Various methods exist for attaching the PAB unit, often involving the reaction of an activated amino acid or peptide with p-aminobenzyl alcohol or its derivatives nih.govresearchgate.netgoogle.comgoogle.com. For instance, the synthesis of Val-Cit-PAB-OH involves coupling the Val-Cit dipeptide to p-aminobenzyl alcohol nih.govchemicalbook.com.

Selective Introduction and Removal of the Alloc Protecting Group

The Allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, including the N-terminus of peptides. Its key advantage lies in its selective removal under mild conditions, often orthogonal to other common protecting groups.

Palladium-Catalyzed Deprotection Techniques

The Alloc group is typically removed using palladium catalysis. This method offers high selectivity and mild reaction conditions, which are crucial for preserving the integrity of complex molecules.

Catalytic Systems: Palladium(0) complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in combination with a palladium scavenger or nucleophile (e.g., tributyltin hydride, morpholine, or phenylsilane), are commonly employed for Alloc deprotection uva.nlhighfine.comorganic-chemistry.orgnih.gov.

Mechanism: Under Pd(0) catalysis, a π-allylpalladium intermediate is formed, which is subsequently quenched by a nucleophile, leading to the cleavage of the Alloc group uva.nlhighfine.com. This process can be efficient and occur under near-neutral conditions rsc.org.

Transprotection: In some advanced methodologies, the palladium-catalyzed deprotection of the Alloc group can be coupled with the introduction of a new acyl group in a one-pot "transprotection" reaction, for example, converting an Alloc-protected amine to a Boc-protected derivative uva.nl.

Microwave-Assisted Deprotection: Microwave irradiation has been shown to significantly accelerate the palladium-catalyzed deprotection of Alloc groups, reducing reaction times and improving efficiency, often under atmospheric conditions nih.gov.

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

In multi-step syntheses, the ability to selectively remove one protecting group without affecting others is essential. Orthogonal protecting group strategies ensure that different functional groups can be manipulated independently.

Alloc Orthogonality: The Alloc group is typically stable to acidic and basic conditions that are used to remove other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), respectively highfine.combiosynth.comcsic.es. This makes it a valuable tool in complex synthetic schemes.

Common Orthogonal Pairs: Commonly used orthogonal protecting group pairs in peptide synthesis include Fmoc/tBu, Boc/Bn, and Alloc/Allyl biosynth.comfiveable.mejocpr.com. The Alloc group's removal via palladium catalysis provides a distinct deprotection pathway compared to acid or base cleavage.

Designing Synthetic Routes: The strategic placement of the Alloc group allows for its selective removal at a specific stage of the synthesis, enabling further functionalization or peptide coupling without compromising other protected functionalities csic.esfiveable.mejocpr.com. For example, in the synthesis of complex peptides or conjugates, the Alloc group might be retained until a late stage, where its palladium-catalyzed removal is performed in the presence of other protecting groups that are stable to these conditions.

Development of Efficient and Scalable Synthetic Routes for Alloc-Val-Cit-PAB-OH

The synthesis of this compound involves the sequential coupling of amino acids and the strategic use of protecting groups. The "Alloc" (allyloxycarbonyl) group is a common N-terminal protecting group in peptide synthesis, known for its orthogonality to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) fiveable.mebiosynth.comgoogle.com. The "Val" represents valine, and "Cit" represents citrulline, both amino acids that need to be coupled in a specific order. The "PAB-OH" moiety typically refers to a p-aminobenzyl alcohol group, which often serves as a linker or a modified C-terminus in the synthesis of complex molecules, particularly in the context of antibody-drug conjugates (ADCs) unimi.itissuu.comissuu.commedchemexpress.comchemimpex.com.

Developing efficient and scalable synthetic routes for such compounds requires careful consideration of:

Protecting Group Strategy: The Alloc group is generally introduced using allyl chloroformate or similar reagents researchgate.netorganic-chemistry.org. Citrulline, being an unnatural amino acid, can be incorporated using standard peptide coupling reagents, often with its amino and carboxyl groups protected google.cominnovagen.comlifetein.com. The p-aminobenzyl alcohol (PAB-OH) can be coupled to the C-terminus of the peptide chain, often via an amide bond formation, or it can be pre-loaded onto a solid support issuu.comchemimpex.comnih.govsigmaaldrich.com.

Coupling Methodologies: Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), carbonyldiimidazole (CDI), or newer phosphonium/uronium-based reagents are employed to form the peptide bonds between valine and citrulline, and between the dipeptide and the PAB-OH moiety google.com.

Purification and Characterization: After synthesis, rigorous purification methods like High-Performance Liquid Chromatography (HPLC) are essential to isolate the target compound with high purity. Characterization typically involves techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity innovagen.com.

The synthesis often proceeds in a stepwise manner. For instance, an Alloc-protected valine could be coupled to a citrulline derivative, followed by the incorporation of the PAB-OH moiety. Alternatively, a pre-formed dipeptide like Val-Cit could be synthesized and then coupled to a PAB-OH derivative, with the Alloc group being introduced at the N-terminus. The specific order and choice of protecting groups for side chains (if any) and the terminal groups are critical for successful synthesis.

Synthesis of Closely Related Analogs and Derivatives of this compound (e.g., Fmoc, Cbz, Boc variants)

The synthesis of analogs and derivatives of this compound primarily involves modifications to the N-terminal protecting group or other parts of the molecule, such as the amino acid sequence or the linker.

N-Terminal Protecting Group Variations:

The most common variations involve replacing the Alloc group with other widely used N-terminal protecting groups, such as Fmoc, Cbz (benzyloxycarbonyl), or Boc.

Fmoc-Val-Cit-PAB-OH: In this analog, the N-terminus is protected by the Fmoc group. Fmoc chemistry is widely used in solid-phase peptide synthesis (SPPS) due to its base-lability, offering orthogonality with acid-labile side-chain protecting groups like tert-butyl (tBu) biosynth.comiris-biotech.dersc.orgiris-biotech.de. The synthesis would involve coupling Fmoc-protected valine to a citrulline derivative, followed by attachment to the PAB-OH moiety.

Cbz-Val-Cit-PAB-OH: The Cbz group, also known as Z, is another common N-terminal protecting group, typically removed by hydrogenolysis or strong acids biosynth.com. Its synthesis would follow similar coupling strategies, but with Cbz-protected valine as the starting material.

Boc-Val-Cit-PAB-OH: The Boc group is acid-labile and was historically one of the first widely used N-terminal protecting groups in SPPS. Its removal requires acidic conditions, which need to be compatible with other protecting groups present in the molecule biosynth.comiris-biotech.de. Synthesis would involve Boc-protected valine.

Other Derivatives:

Beyond N-terminal protection, derivatives can include:

Modified Amino Acid Sequence: Replacing Val or Cit with other amino acids (e.g., Ala, Phe, Lys) or incorporating unnatural amino acids can lead to analogs with altered properties. For example, Alloc-Val-Ala-PAB has been synthesized broadpharm.com.

Linker Modifications: The PAB-OH linker itself can be modified, or different linker strategies can be employed. For instance, variations might include different self-immolative spacers or functional groups for conjugation.

Side-Chain Protection: While not explicitly mentioned for this compound, if the amino acids had reactive side chains, those would also require appropriate protecting groups, chosen for their orthogonality to the N-terminal and C-terminal protecting groups. For example, Alloc-protected amino acids are readily prepared organic-chemistry.org.

Data Table: Common N-terminal Protecting Groups in Peptide Synthesis

| Protecting Group | Introduction Method | Removal Conditions | Orthogonality (Commonly Paired) |

| Alloc | Allyl chloroformate, base (e.g., NaHCO₃) researchgate.netorganic-chemistry.org | Palladium catalyst (e.g., Pd(PPh₃)₄) with scavenger acs.orgiris-biotech.de | Orthogonal to Boc, Fmoc, Cbz |

| Fmoc | Fmoc-Cl, Fmoc-OSu, base (e.g., Na₂CO₃, NaHCO₃) biosynth.comorganic-chemistry.org | Base (e.g., piperidine, DBU) biosynth.comiris-biotech.dersc.org | Orthogonal to Boc, Alloc, Cbz |

| Cbz (Z) | Benzyl chloroformate biosynth.com | Hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr/AcOH) biosynth.com | Orthogonal to Fmoc, Boc |

| Boc | Boc₂O, base (e.g., Et₃N, DMAP) biosynth.comorganic-chemistry.org | Acid (e.g., TFA, HCl) biosynth.comiris-biotech.de | Orthogonal to Fmoc, Alloc, Cbz |

Compound List:

this compound

Fmoc-Val-Cit-PAB-OH (Analog)

Cbz-Val-Cit-PAB-OH (Analog)

Boc-Val-Cit-PAB-OH (Analog)

Alloc-Val-Ala-PAB

Val-Cit-PAB-OH

Fmoc-p-aminobenzyl alcohol (Fmoc-PABA)

Alloc-protected amino acids

Fmoc-protected amino acids

Boc-protected amino acids

Cbz-protected amino acids

Fmoc-Lys(Alloc)-OH

Fmoc-Lys(Dde)-OH

Fmoc-Lys(VeZ)-OH

Fmoc-Val-Ala-PAB

H-Val-Ala-OH

DL-alanyl-DL-valine

Azido-PEG4-Val-Ala-PAB

Fmoc-Phe-Nε-Mtr-Lys

MC-Phe-Lys-PABC-DOX

MC-Phe-Lys-PABC-MMC

MC-Phe-Lys-PABC-7-taxol

Mc-Val-Cit-PABC-PNP

Fmoc-Val-Cit-OH

Alloc-Val-Ala-PAB-PNP

Fmoc-p-aminobenzyl alcohol

Alloc-protected dipeptides

Boc-protected dipeptides

Fmoc-protected dipeptides

Val-Cit-alcohol

DBCO-PEG4-propionic EVCit-PAB

DBCO-PEG1-Val-Cit-OH

Azido-PEG1-Val-Cit-PABC-OH

Boc-Val-Ala-PAB

exo-BCN-Val-Cit-PAB-PNP

Azido-PEG1-Val-Cit-PABC-PNP

Fmoc-Val-Cit-OH-OH

p-aminobenzyl alcohol (PABA)

Design Principles for Antibody-Drug Conjugates (ADCs) Utilizing this compound Linkers

Strategies for Linker-Payload Conjugation (e.g., carbamate (B1207046) linkage)

The synthesis of ADCs typically involves conjugating a cytotoxic drug to an antibody via a linker. In the context of this compound, the p-aminobenzylcarbamate (PABC) moiety, often referred to as PAB, is a key component that forms a self-immolative spacer. This spacer is typically linked to the cytotoxic payload through a carbamate bond tcichemicals.comtcichemicals.comtcichemicals.com. The Alloc (allyloxycarbonyl) group present in this compound serves as a protecting group during synthesis, which can be selectively removed to reveal a reactive amine for further conjugation steps or to facilitate linker assembly axispharm.comgoogle.comgoogle.com. The precise attachment chemistry ensures that the drug remains stably bound to the linker until the appropriate release trigger is encountered.

Evaluation of Conjugate Stability in Systemic Circulation Models

A crucial aspect of ADC design is ensuring the stability of the conjugate in systemic circulation to prevent premature drug release and systemic toxicity. Linkers incorporating the Val-Cit dipeptide sequence, such as those derived from this compound, have demonstrated favorable stability profiles. Research indicates that Val-Cit linkers exhibit "superior plasma stability comparable to that of non-cleavable linkers" tcichemicals.com. This stability is attributed to the specific enzymatic cleavage mechanism that targets intracellular proteases, primarily Cathepsin B, which are abundant in lysosomes but not typically found in high concentrations in the bloodstream tcichemicals.comtcichemicals.comtcichemicals.comcd-bioparticles.netcaymanchem.combroadpharm.com. This characteristic ensures that the drug payload remains attached to the antibody during circulation, reaching the target site before activation.

Integration of this compound into Prodrug Platforms for Targeted Activation

Beyond ADCs, this compound and its related structures are instrumental in the development of enzyme-activated prodrug platforms. These prodrugs are designed to be inactive until they encounter specific enzymes within the body, leading to targeted drug release at the site of action.

Development of Enzyme-Activated Prodrug Systems

The Val-Cit dipeptide sequence within the this compound linker is specifically recognized and cleaved by the lysosomal protease Cathepsin B tcichemicals.comtcichemicals.comtcichemicals.comcd-bioparticles.netcaymanchem.combroadpharm.combroadpharm.comaxispharm.com. Cathepsin B is known to be overexpressed in various cancer cells and is primarily localized within lysosomes debiopharm.comcaymanchem.com. This enzymatic specificity allows for the design of prodrugs that are selectively activated within tumor cells or other diseased tissues where Cathepsin B activity is elevated. By conjugating a cytotoxic drug to the PAB moiety via a carbamate linkage, the prodrug remains inert until Cathepsin B cleaves the Val-Cit dipeptide. This cleavage event then initiates a cascade, often involving a self-immolative spacer, leading to the release of the active drug payload tcichemicals.comtcichemicals.comtcichemicals.comgoogle.comgoogle.comgoogleapis.com.

Strategies for Spatially and Temporally Controlled Release

The enzyme-cleavable nature of the Val-Cit-PAB-OH linker provides a robust mechanism for achieving both spatial and temporal control over drug release. Spatially, the reliance on Cathepsin B ensures that the drug is primarily released within cells that internalize the conjugate and possess high levels of this enzyme, such as cancer cells caymanchem.com. This localization minimizes exposure of healthy tissues to the potent cytotoxic agent. Temporally, the release is controlled by the presence and activity of the specific enzyme. Upon internalization and lysosomal localization, the Val-Cit peptide bond is cleaved, initiating the drug release process. This targeted activation strategy is fundamental to enhancing the therapeutic index of potent cytotoxic agents, ensuring they are active only at the intended site of action. Patents describe drug-ligand conjugates that are activated by lysosomal enzymes, leveraging such peptide linkers for tumor-specific activation google.comgoogle.comgoogleapis.com.

Compound List

Alloc-Val-Cit-PAB-OH

Valine-Citrulline (Val-Cit)

para-Aminobenzoic acid (PAB)

Allyloxycarbonyl (Alloc)

Cathepsin B

Tributyltin hydride (Bu3SnH)

Palladium (Pd) catalysts

The Molecular Architecture and Intracellular Release Strategies of this compound

This compound is a sophisticated chemical entity designed to play a crucial role in targeted drug delivery systems, particularly within the realm of Antibody-Drug Conjugates (ADCs). Its molecular design is a testament to rational engineering, aiming to achieve precise control over drug release mechanisms within specific cellular environments. This article delves into the structural composition of this compound and the strategies it employs for controlled intracellular drug release.

Analytical Characterization and Quality Control in Alloc Val Cit Pab Oh Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for assessing the purity of Alloc-Val-Cit-PAB-OH and confirming its identity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. Method development typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile/water gradients with buffers), flow rate, and detection wavelength. The goal is to achieve adequate separation of the target compound from potential impurities, including synthetic by-products, degradation products, or unreacted starting materials.

Validation of an HPLC method for this compound would encompass parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness researchgate.netijariit.comnih.gov. For instance, purity is often reported as a percentage of the main peak area relative to the total integrated peak area, with a minimum purity requirement typically set at >96.0% (HPLC) tcichemicals.comlabscoop.com.

Table 6.1.1: Typical HPLC Parameters for this compound Analysis

| Parameter | Specification/Example | Notes |

| Column | C18 reversed-phase column | e.g., Phenomenex Kinetex, 150 mm × 4.6 mm i.d., 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient with buffer (e.g., TFA) | pH and buffer composition are critical for peptide separation |

| Flow Rate | 0.8 - 1.0 mL/min | Optimized for peak resolution and run time |

| Detection Wavelength | UV detection (e.g., 210-230 nm) | Suitable for peptide bond detection |

| Injection Volume | 10-20 µL | Standard injection volume |

| Column Temperature | Ambient or controlled (e.g., 25-30°C) | For consistent retention times |

| Purity Specification | ≥ 96.0% (area%) | Confirms the proportion of the target compound in the sample |

| Run Time | Typically 15-30 minutes | Dependent on mobile phase and gradient |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the identification power of mass spectrometry. For this compound, LC-MS is used to confirm its molecular weight and to elucidate its structure through fragmentation analysis.

The molecular ion peak, corresponding to the monoisotopic mass of this compound (C22H33N5O6), which is approximately 463.54 Da, is a primary identifier tcichemicals.comlabscoop.com. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding characteristic fragment ions that arise from the cleavage of specific bonds within the linker. These fragmentation patterns provide definitive structural confirmation and can help identify any structural isomers or related impurities researchgate.netrsc.orglibretexts.org. For example, fragmentation can reveal the presence and sequence of the valine and citrulline residues, as well as the p-aminobenzyl moiety.

Spectroscopic Methods for Structural Verification

Spectroscopic techniques offer complementary information for the complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the detailed structure of this compound. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms in the molecule, while ¹³C NMR details the carbon skeleton. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of signals in the ¹H NMR spectrum allow for the unambiguous assignment of protons to specific positions within the this compound structure libretexts.orgoxinst.com.

Furthermore, NMR is crucial for assessing diastereomeric purity. If chiral centers are present (as is the case with amino acids like valine and citrulline), NMR can distinguish between different stereoisomers. The presence of distinct signals for diastereomers or their integration can quantify the ratio of stereoisomers, ensuring that the desired diastereomer is predominantly present tcichemicals.comaxispharm.comlibretexts.org. The specification "NMR, confirm to structure" is often used, indicating that the NMR data must align with the expected structural features of this compound labscoop.comtcichemicals.com.

Quantitative Assessment of Linker Stability and Cleavage

The functional integrity of this compound as a cleavable linker relies on its stability in circulation and its efficient cleavage under specific conditions, typically within the target cell.

In vitro Enzymatic Hydrolysis Assays

In vitro enzymatic hydrolysis assays are employed to quantify the stability and cleavage kinetics of this compound. These assays typically involve incubating the linker with specific enzymes, such as lysosomal proteases like cathepsin B, under controlled physiological conditions (e.g., pH 7.4, 37°C) axispharm.comtcichemicals.comiris-biotech.de. The rate of cleavage is monitored over time using analytical techniques like HPLC or LC-MS, by measuring the disappearance of the parent linker and the appearance of its cleavage products.

The Val-Cit dipeptide sequence within this compound is known to be a substrate for cathepsin B, which cleaves the peptide bond between valine and citrulline. This cleavage initiates a self-immolative cascade, leading to the release of the attached drug payload axispharm.comtcichemicals.comiris-biotech.de. Comparative studies have shown that Val-Cit linkers offer superior plasma stability compared to some other cleavable linkers, while still being efficiently cleaved by lysosomal enzymes nih.govtcichemicals.comiris-biotech.de. The stability of the linker in plasma is crucial to prevent premature payload release and off-target toxicity nih.govenamine.net.

Table 6.3.1: In Vitro Enzymatic Cleavage Assay Parameters for Val-Cit Linkers

| Parameter | Specification/Example | Notes |

| Enzyme | Cathepsin B | Common lysosomal protease; other proteases may also be relevant depending on the specific application. |

| Incubation Medium | Physiological buffer (e.g., PBS) | pH 7.4, 37°C |

| Substrate | This compound | In a relevant concentration range |

| Time Points | 0, 20, 40, 60, 120 minutes (or longer) | To capture the kinetics of hydrolysis |

| Analysis Method | HPLC or LC-MS | To quantify parent compound and cleavage products |

| Key Outcome | Half-life (T½) of the linker; Rate of product formation | Indicates linker stability and cleavage efficiency |

Future Research Directions and Unresolved Challenges in Alloc Val Cit Pab Oh Linker Chemistry

Development of Next-Generation Alloc-Val-Cit-PAB-OH Derivatives for Enhanced Performance

The evolution of the this compound linker is focused on refining its performance by improving cleavage dynamics and optimizing its physicochemical properties for better in vivo behavior.

Strategies for Enhanced Cleavage Specificity and Efficiency

A primary challenge with the traditional valine-citrulline (Val-Cit) linker is its susceptibility to a broad range of cathepsins (B, K, L, etc.), not just cathepsin B which is typically overexpressed in tumor cells. nih.gov This lack of specificity can lead to premature drug release and off-target toxicity. nih.gov Furthermore, the Val-Cit motif is prone to cleavage by other enzymes, such as carboxylesterase 1C (Ces1C) in rodent plasma and human neutrophil elastase, which can compromise preclinical evaluation and potentially cause adverse effects like neutropenia. researchgate.netnih.govacs.orgaacrjournals.org

To address these issues, research is focused on several key strategies:

Peptide Sequence Modification: Minimal structural changes to the dipeptide sequence are being explored. Adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to impart high plasma stability by hindering the action of Ces1C without negatively impacting the desired cleavage by cathepsin B. acs.orgunimi.it Another approach involves replacing valine with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety. The resulting cBu-Cit linker shows a strong dependence on cathepsin B for cleavage, with its drug release being suppressed by over 75% with a cathepsin B inhibitor, compared to less than 15% inhibition for the conventional Val-Cit linker. nih.gov

Peptidomimetic Approaches: Developing non-natural peptide-like structures can enhance specificity. The aforementioned cBu-Cit linker is an example of a peptidomimetic that achieves greater tumor suppression in vivo compared to its Val-Cit counterpart. nih.govunimi.it

Exo-Linker Design: A novel "exo-linker" strategy repositions the cleavable peptide linker to an external position on the p-aminobenzylcarbamate (PAB) moiety. chemexpress.comadcreview.com This design, which can incorporate hydrophilic sequences like Glu-Val-Cit, has been shown to resist degradation by both Ces1C and human neutrophil elastase, thereby reducing premature payload release. nih.govacs.orgadcreview.com

| Linker Derivative | Key Modification | Primary Advantage | Supporting Findings |

|---|---|---|---|

| Glu-Val-Cit | Addition of N-terminal Glutamic Acid | Increased stability in rodent plasma (resistance to Ces1C). acs.orgunimi.it | Demonstrated superior therapeutic activity in vivo compared to traditional Val-Cit. unimi.it |

| cBu-Cit | Replacement of Valine with cyclobutane-1,1-dicarboxamide (cBu) | Enhanced cleavage specificity for Cathepsin B. nih.govunimi.it | Drug release efficiently suppressed by Cathepsin B inhibitor (>75%). nih.gov |

| Exo-Linkers | Repositioning of the peptide linker to the exo-position of the PAB spacer. chemexpress.comadcreview.com | Improved stability, reduced premature payload release, and allows for higher drug-to-antibody ratios (DAR). nih.govchemexpress.com | Resists cleavage by both Ces1C and human neutrophil elastase. nih.govacs.org |

Modulation of Linker Hydrophilicity/Hydrophobicity for Optimized Pharmacokinetic Profiles

The inherent hydrophobicity of the Val-Cit-PAB linker system is a significant drawback. nih.govacs.org Low hydrophilicity can lead to ADC aggregation, especially at high drug-to-antibody ratios (DARs), resulting in rapid plasma clearance, nonspecific uptake by tissues like the liver, and increased off-target toxicity. chemexpress.comfrontiersin.orgwuxiapptec.com Enhancing linker hydrophilicity is a major goal for improving the pharmacokinetic (PK) profiles of ADCs.

Current research strategies include:

Incorporation of Hydrophilic Polymers: Polyethylene glycol (PEG) is commonly incorporated into linkers to increase their hydrophilicity. chemexpress.comaxispharm.com Studies have shown that ADCs with PEGylated linkers have slower plasma clearance and longer plasma exposure, which correlates with reduced nonspecific toxicity. chemexpress.comwuxiapptec.com

Introduction of Charged Groups: Adding charged moieties such as sulfonates or phosphates can significantly increase the water solubility of the linker-payload complex. chemexpress.comwuxiapptec.com A pyrophosphate-based linker, for example, demonstrated extremely high stability in plasma and retained high hydrophilicity, mitigating the aggregation potential of lipophilic payloads. nih.gov

| Hydrophilic Modification Strategy | Example Moiety | Observed Benefit | Reference |

|---|---|---|---|

| Polymer Incorporation | Polyethylene glycol (PEG) | Slower plasma clearance, longer exposure, reduced nonspecific liver uptake. chemexpress.com | Simmons et al. chemexpress.com |

| Charged Group Addition | Pyrophosphate | High plasma stability (>7 days) and high hydrophilicity, mitigating aggregation. nih.gov | An et al. nih.gov |

| Hydrophilic Macrocycles | Cyclodextrins, Crown Ethers | Enhanced in vivo efficacy compared to non-macrocycle ADCs. frontiersin.org | Gomez et al. frontiersin.org |

| Hydrophilic Amino Acids/Sugars | Lysine, Glucosamine | Exhibits excellent overall hydrophilicity for the ADC. axispharm.com | ProfoundBio axispharm.com |

Exploration of Alternative Enzyme Targets and Microenvironment-Responsive Triggers

While cathepsins are the conventional targets for Val-Cit-based linkers, their expression can vary, and relying solely on them can be limiting. Future research is actively exploring other enzymes that are overexpressed in the tumor microenvironment to serve as triggers for drug release. This diversification could lead to ADCs with novel mechanisms of action and applicability to a wider range of cancers.

Promising alternative enzyme targets include:

Legumain: This is a lysosomal cysteine protease that is often overexpressed in tumors. Legumain-sensitive linkers are of growing interest for ADC development. researchgate.net

Sulfatase: As a hydrolytic enzyme overexpressed in some tumor cells, sulfatase presents another attractive target. nih.gov Sulfatase-cleavable linkers have demonstrated high plasma stability (over 7 days) and potent in vitro cytotoxicity, superior to some Val-Ala containing ADCs. nih.gov

Caspase 3: This intracellular protease is involved in the apoptotic pathway. The Asp-Glu-Val-Asp (DEVD) sequence has been used as a caspase 3-cleavable linker, which can be conjugated to the PAB spacer for efficient payload release. unimi.it

Beyond specific enzymes, researchers are also designing linkers that respond to broader conditions of the tumor microenvironment, such as changes in pH or redox potential, to trigger drug release. unimi.it

Computational Modeling and Simulation of Linker-Enzyme Interactions and Drug Release Dynamics

Computational tools are becoming indispensable for accelerating the design and optimization of next-generation linkers. Molecular dynamics (MD) simulations, in particular, provide powerful insights into the complex interplay between the linker, the enzyme, and the payload. These simulations can:

Predict Linker Conformation and Flexibility: MD simulations can model the three-dimensional structure and movement of linkers, helping to understand how factors like length and composition (e.g., flexible GGGGS units vs. rigid EAAAK units) affect the spatial arrangement of the ADC components. researchgate.netresearchgate.net

Analyze Linker-Enzyme Binding: By simulating the interaction between the linker and its target enzyme (e.g., cathepsin B), researchers can elucidate the molecular basis of cleavage. researchgate.net This understanding can guide the rational design of new linker sequences with improved specificity and efficiency.

Model Drug Release: Simulations can help visualize the entire process of enzymatic cleavage and the subsequent self-immolation of the PABC spacer, providing a deeper understanding of the drug release mechanism. unimi.it

Validate Experimental Data: Computational results can be compared with experimental kinetic data to validate models and provide a mechanistic basis for observed phenomena, such as how linker flexibility impacts target binding. mdpi.com

Research into Strategies for Overcoming Potential Resistance Mechanisms Related to Linker Stability or Enzymatic Activity

The emergence of resistance to ADC therapy is a significant clinical challenge. revvity.com Resistance mechanisms can be related to the linker itself, including impaired cleavage due to altered lysosomal function or reduced expression of target enzymes. youtube.comomnihealthpractice.com

Future research is focused on several strategies to circumvent these resistance mechanisms:

Diversifying Linker-Payloads: One promising approach is to treat patients with ADCs that target the same antigen but utilize different linker-payload combinations. revvity.comaacrjournals.org For example, tumors that have become resistant to an ADC with a non-cleavable linker may retain sensitivity to one with a cleavable Val-Cit linker. aacrjournals.org

Developing Linkers with Novel Release Mechanisms: Creating ADCs with linkers that are cleaved by different classes of enzymes or that respond to non-enzymatic triggers in the tumor microenvironment can help overcome resistance based on the downregulation of a specific protease. axispharm.com

Bypassing Traditional Internalization Pathways: Some resistance is linked to changes in ADC processing, such as increased caveolae-mediated endocytosis which bypasses lysosomal fusion. omnihealthpractice.com Designing linkers that can release their payload in different subcellular compartments or even in the tumor microenvironment could overcome this challenge. axispharm.com The development of dual-targeting or bispecific ADCs is another strategy to enhance efficacy and potentially overcome resistance related to low or heterogeneous antigen expression. revvity.comomnihealthpractice.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.